molecular formula C19H27NO B1679294 Pentazocine CAS No. 359-83-1

Pentazocine

Cat. No.: B1679294
CAS No.: 359-83-1
M. Wt: 285.4 g/mol
InChI Key: VOKSWYLNZZRQPF-CCKFTAQKSA-N
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Description

Pentazocine is a synthetic opioid analgesic used to treat moderate to severe pain. It was first marketed in 1967 and is known for its mixed agonist-antagonist properties on opioid receptors. This compound is chemically classified as a benzomorphan and is available in various formulations for oral, intravenous, and intramuscular administration .

Scientific Research Applications

Pentazocine has a wide range of scientific research applications:

Mechanism of Action

Pentazocine works by activating the kappa opiate receptors and mu opiate receptors in the CNS, causing inhibition of ascending pain pathways, altering the perception of and response to pain . This results in analgesia, respiratory depression, and sedation similar to opioids .

Safety and Hazards

Pentazocine may be habit-forming, especially with prolonged use . It exposes patients to the risks of opioid addiction, abuse, and misuse, which can lead to overdose and death . Serious, life-threatening, or fatal respiratory depression may occur with the use of this compound . It’s important to monitor for respiratory depression, especially during initiation of this compound or following a dose increase .

Future Directions

As part of ongoing efforts to address the nation’s opioid crisis, FDA is requiring several updates to the prescribing information of opioid pain medicines, including Pentazocine . The changes are being made to provide additional guidance for safe use of these drugs while also recognizing the important benefits when used appropriately .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentazocine involves multiple steps, starting from readily available raw materials. One common synthetic route begins with methyl acetoacetate, which undergoes methylation, methoxy formylation, and subsequent reduction. The intermediate product is then reacted with alkyl sulfonyl chloride to form a compound with dialkyl sulfonyl groups. This compound is further reacted with phthalimide potassium salt, followed by dehydrogenation and reaction with hydrazine hydrate to obtain the this compound intermediate .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic route to ensure high yield and purity. The process avoids high-pressure and high-temperature reactions, making it suitable for large-scale production. The use of cost-effective starting materials and efficient reaction conditions is crucial for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

Pentazocine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound to its alcohol derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and substituted benzomorphans .

Comparison with Similar Compounds

Similar Compounds

    Morphine: A natural opioid with strong analgesic properties but higher potential for addiction.

    Nalorphine: An opioid antagonist with similar receptor interactions but primarily used to reverse opioid overdose.

    Buprenorphine: A partial agonist at mu opioid receptors with a longer duration of action and lower risk of respiratory depression.

Uniqueness of Pentazocine

This compound is unique due to its mixed agonist-antagonist properties, which provide effective pain relief with a lower risk of dependence compared to full agonists like morphine. It also has a ceiling effect, meaning that increasing the dose beyond a certain point does not enhance its analgesic effects, reducing the risk of overdose .

Properties

CAS No.

359-83-1

Molecular Formula

C19H27NO

Molecular Weight

285.4 g/mol

IUPAC Name

(1S,9S,13S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol

InChI

InChI=1S/C19H27NO/c1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19/h5-7,12,14,18,21H,8-11H2,1-4H3/t14-,18+,19+/m1/s1

InChI Key

VOKSWYLNZZRQPF-CCKFTAQKSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2CC=C(C)C)C)C=C(C=C3)O

SMILES

CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O

Canonical SMILES

CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O

Appearance

Solid powder

Color/Form

WHITE TO VERY PALE TAN CRYSTALLINE POWDER
Crystals from methanol and wate

melting_point

145.4-147.2 °C
146.3 °C

7488-49-5
359-83-1
21820-34-8

physical_description

Solid

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

17146-95-1 (lactate)
64024-15-3 (hydrochloride)

shelf_life

STABLE IN LIGHT, HEAT (AMBIENT ROOM TEMP), & AIR.

solubility

White to pale cream colored, odorless crystalline powder;  there are two forms melting at about 218 deg & 254 °C, respectively;  Sol 1 part in 30 parts of water, 1 part in 16 parts alcohol, 1 part in 4 parts chloroform;  very slightly sol in acetone;  practically insol in ether;  1% soln in water has a pH of 4 to 6 /Pentazocine hydrochloride/
1 G IN GREATER THAN 1000 ML WATER, 11 ML ALCOHOL, 2 ML CHLOROFORM, 42 ML ETHER
SOL IN ACETONE;  SPARINGLY SOL IN ETHYL ACETATE
1.22e-01 g/L

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Pentazocine, Pentazocine HCl;  Pentazocine Hydrochloride;  Pentazocine Lactate;  NIH-7958;  NSC-107430;  Win-20228;  Liticon;  Pentalgine;  Talwin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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